(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
This compound is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzofuran core with ethoxy, hydroxybenzylidene substituents .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been known to react with o-phenylenediamine and hydrazine .Scientific Research Applications
Synthesis and Chemical Properties
The first total synthesis of a related 2-isopropyliden-2H-benzofuran-3-one, derived from natural sources, showcases the chemical versatility and potential for developing novel organic compounds with unique properties (Pergomet et al., 2017). This synthesis process opens avenues for creating a variety of benzofuran derivatives with potential applications in drug discovery and material science.
Pharmacological Applications
Benzofuran derivatives have been explored for their potential in CNS (Central Nervous System) imaging, particularly as D-2 dopamine receptor imaging agents. The synthesis and characterization of iodobenzamide analogues with fused ring systems, including benzofuran, revealed promising properties for specific dopamine receptor localization, indicating their utility in neurological research and diagnostics (Murphy et al., 1990).
Anti-inflammatory Activity
New benzofuran derivatives have shown significant anti-inflammatory activity in vitro, presenting a potential for the development of new anti-inflammatory agents. Such compounds could be crucial in the treatment of inflammatory diseases and contribute to the understanding of inflammation mechanisms (Hu et al., 2011).
Optical and Material Applications
Benzofuran derivatives have been studied for their nonlinear optical properties, which are essential for developing new materials for photonic applications. These compounds demonstrate potential as optical limiters, useful in protecting sensors and human eyes from high-intensity light sources (Abdullmajed et al., 2021).
Catalytic Applications
The palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols, using formic acid as the CO source, presents a novel method for synthesizing benzofuran derivatives. This process could have implications for the efficient and environmentally friendly production of these compounds (Li et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(3-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-6-7-14-15(10-13)21-16(17(14)19)9-11-4-3-5-12(18)8-11/h3-10,18H,2H2,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNAIBGYEYQYRL-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)O)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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